hemoglobin F Austell
Description
Hemoglobin F Austell (Hb F Austell) is a rare γ-globin variant of fetal hemoglobin (Hb F), characterized by amino acid substitutions in the γ-globin chains. Hb F, typically composed of two α-globin and two γ-globin chains (α₂γ₂), is the primary hemoglobin in fetuses and persists at low levels (<1%) in adults. Hb F Austell is distinguished by structural alterations that may affect its oxygen-binding properties, stability, or electrophoretic mobility compared to wild-type Hb F . While Hb F variants are often benign, some may interfere with diagnostic assays, such as hemoglobin electrophoresis or high-performance liquid chromatography (HPLC), necessitating precise differentiation from pathological hemoglobinopathies like sickle cell disease (Hb S) or β-thalassemia .
Properties
CAS No. |
119467-94-6 |
|---|---|
Molecular Formula |
C15H11NO2 |
Synonyms |
hemoglobin F Austell |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Basis of Hemoglobin F
HbF comprises two α-globin and two γ-globin chains (α₂γ₂), contrasting with HbA’s α₂β₂ structure. Key structural differences include:
-
Residue substitutions : γ-globin contains glycine at position 136 (vs. β-globin’s histidine), reducing interaction with 2,3-bisphosphoglycerate (2,3-BPG) and increasing oxygen affinity .
-
Cysteine and tyrosine positions : γ-Cys93 and β-Tyr35 are critical sites for oxidative modifications .
Oxidation Reactions with Hydrogen Peroxide (H₂O₂)
Ferric HbF (Fe³⁺) reacts with H₂O₂ in a biphasic manner, forming ferryl hemoglobin (Fe⁴⁺) and protein radicals. Kinetic studies reveal:
| Parameter | HbF | HbA | Source |
|---|---|---|---|
| Fast phase rate constant | 2.82 × 10⁻⁴ μM⁻¹s⁻¹ | 1.89 × 10⁻⁴ μM⁻¹s⁻¹ | |
| Slow phase rate constant | 6.08 × 10⁻⁵ μM⁻¹s⁻¹ | 5.72 × 10⁻⁵ μM⁻¹s⁻¹ | |
| Auto-reduction rate | 76% faster than HbA | Baseline |
-
The fast phase corresponds to γ/β subunit oxidation, while the slow phase involves α subunits .
-
HbF’s γ-globin exhibits 1.5× faster H₂O₂ association kinetics than HbA’s β-globin .
Ferryl Hemoglobin Reduction by Ascorbate
Ascorbate-mediated reduction of ferryl HbF occurs via a high-affinity pathway:
| Parameter | HbF | HbA | Source |
|---|---|---|---|
| K_D (high affinity) | 3.2 μM | 9.8 μM | |
| Max reduction rate | 3× faster than HbA | Baseline |
This enhanced reduction capacity mitigates oxidative damage, potentially explaining HbF’s protective role in hemoglobinopathies .
Post-Translational Modifications Under Oxidative Stress
Mass spectrometry identified oxidative hotspots in HbF and HbA after H₂O₂ and nitrite exposure:
-
HbF shows reduced cysteine oxidation at γ-Cys93 compared to β-Cys93 in HbA .
-
Nitration of β-Tyr35 is more prevalent in HbA, suggesting γ-globin’s structural resilience .
Inhibition of HbS Polymerization in Sickle Cell Disease
HbF’s γ-globin disrupts deoxy-HbS polymerization through:
-
Steric hindrance : γ87 glycine and γ80 aspartic acid prevent polymer nucleation .
-
Hybrid tetramer formation : α₂γβS hybrids exhibit 50% lower polymerization propensity than HbS (α₂βS₂) .
Therapeutic Implications
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Analytical Precision : Studies comparing Hb F Austell with wild-type Hb F using NCCLS EP9-A2 guidelines show minimal bias in quantification via HPLC (<2% coefficient of variation) .
- Clinical Relevance: No cases of hemolytic anemia or thalassemic phenotypes are linked to Hb F Austell, unlike unstable variants (e.g., Hb Hasharon) .
- Standardization Gaps : WHO emphasizes the need for harmonized reference methods to improve variant detection accuracy, particularly in low-resource settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
